nahuoic acid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

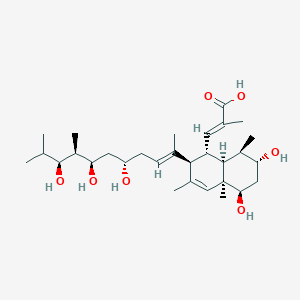

Nahuoic acid A is a natural product first isolated in 2013 from cultures of Streptomyces sp. found in marine sediments near the passage Padana Nahua in Papua New Guinea . This compound is known for its unique structure, which includes an octahydronaphthalene core with seven contiguous stereocenters and unsaturated substituents of E geometry at C4 and C13 . This compound is a cofactor-competitive inhibitor of the epigenetic enzyme lysine methyl transferase SETD8 .

Preparation Methods

The total synthesis of nahuoic acid A involves a putative biogenetic intramolecular Diels–Alder (IMDA) reaction . The synthetic route begins with the preparation of a non-conjugated pentaenal precursor, which is synthesized with high levels of stereoselectivity at seven stereogenic centers and with appropriate control of double bond geometries . The IMDA reaction of the non-conjugated pentaenal using Me2AlCl for catalysis at −40°C selectively affords the trans-fused diastereomer corresponding to the Re-endo mode of cycloaddition . Under thermal reaction conditions, it gives rise to a mixture of diastereomers, including the cis-fused angularly-methylated octahydronaphthalene diastereomer precursor of this compound . The natural product is obtained upon oxidation and overall deprotection of the hydroxyl groups present in the Si-exo IMDA diastereomer .

Chemical Reactions Analysis

Nahuoic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include Me2AlCl for catalysis at low temperatures and thermal reaction conditions for diastereomer formation . The major products formed from these reactions include different diastereomers of the octahydronaphthalene core structure .

Scientific Research Applications

Nahuoic acid A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a cofactor-competitive inhibitor of the epigenetic enzyme lysine methyl transferase SETD8, which plays a crucial role in gene expression regulation . This makes this compound a valuable tool for studying epigenetic mechanisms and developing potential therapeutic agents for diseases related to epigenetic dysregulation .

Mechanism of Action

Nahuoic acid A exerts its effects by selectively inhibiting the enzyme lysine methyl transferase SETD8 . This enzyme uses S-adenyl methionine (SAM) as a cofactor for its enzymatic activity. This compound acts as a SAM-competitive inhibitor, binding within the cofactor binding site of the enzyme and preventing its normal function . This inhibition affects the methylation of lysine residues on histone proteins, thereby influencing gene expression and cellular processes .

Comparison with Similar Compounds

These compounds share a similar octahydronaphthalene core structure but differ in the level and positional oxidation of the core and the length and number of hydroxyl-containing stereocenters on the polyhydroxylated side chain . The unique structural features of nahuoic acid A, such as its specific stereochemistry and unsaturated substituents, distinguish it from other members of the nahuoic acid family .

Properties

Molecular Formula |

C30H50O7 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

(E)-3-[(1R,2R,4aR,5R,7R,8R,8aS)-5,7-dihydroxy-3,4a,8-trimethyl-2-[(E,5S,7R,8S,9S)-5,7,9-trihydroxy-8,10-dimethylundec-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C30H50O7/c1-15(2)28(35)20(7)23(32)12-21(31)10-9-16(3)26-18(5)14-30(8)25(34)13-24(33)19(6)27(30)22(26)11-17(4)29(36)37/h9,11,14-15,19-28,31-35H,10,12-13H2,1-8H3,(H,36,37)/b16-9+,17-11+/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-,30+/m0/s1 |

InChI Key |

ZNAYXHSDZPSFLO-UWXUHECCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@]2([C@H]1[C@H]([C@@H](C(=C2)C)/C(=C/C[C@@H](C[C@H]([C@H](C)[C@H](C(C)C)O)O)O)/C)/C=C(\C)/C(=O)O)C)O)O |

Canonical SMILES |

CC1C(CC(C2(C1C(C(C(=C2)C)C(=CCC(CC(C(C)C(C(C)C)O)O)O)C)C=C(C)C(=O)O)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3H]ramosetron](/img/structure/B10772064.png)

![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)

![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)

![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)

![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)

![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)

![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)